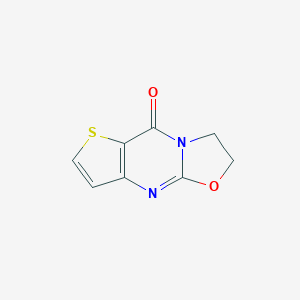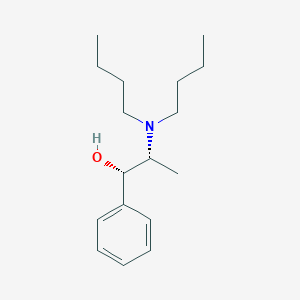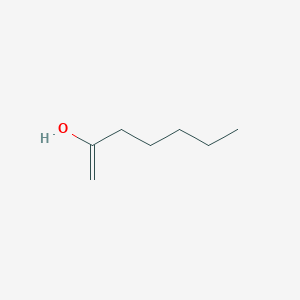![molecular formula C13H12Cl2N2O3 B040127 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-87-1](/img/structure/B40127.png)
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a heterocyclic compound that belongs to the pyrimidine family and has a molecular formula of C14H12Cl2N2O3.
Mechanism Of Action
The mechanism of action of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, thereby regulating their activity. Inhibition of protein kinases can lead to the disruption of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical And Physiological Effects
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a potent inhibitor of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione. One possible direction is the development of more efficient synthesis methods that can yield higher yields of the compound. Another possible direction is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Furthermore, the compound's potential as a protein kinase inhibitor can be further explored to gain a better understanding of the role of protein kinases in various cellular processes.
Synthesis Methods
The synthesis of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been reported in the literature. The most commonly used method involves the reaction of 3-chloro-4-methoxybenzylamine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride and ammonium acetate to yield the final product.
Scientific Research Applications
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes.
properties
CAS RN |
121593-87-1 |
|---|---|
Product Name |
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C13H12Cl2N2O3 |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
6-chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
InChI Key |
ZATKIOGERXWFBW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
synonyms |
6-CHLORO-1-[(3-CHLORO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





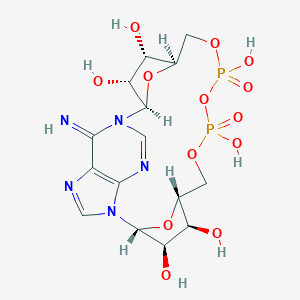
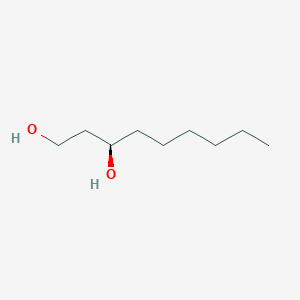
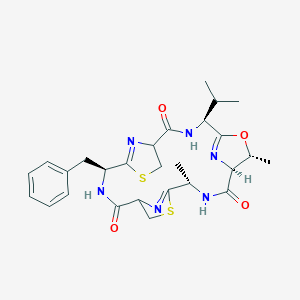
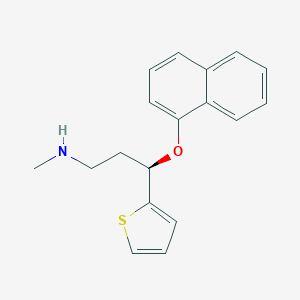
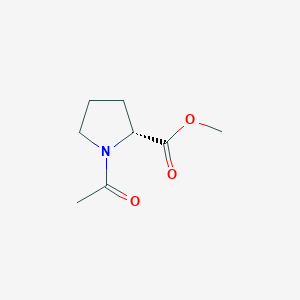
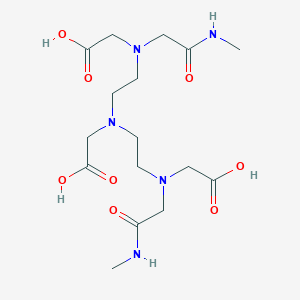
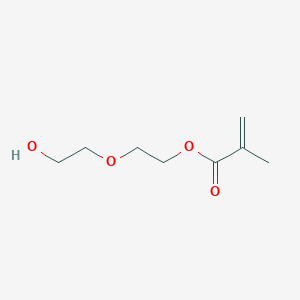
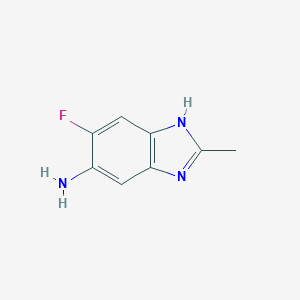
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
